molecular formula C16H12BrN3O B2531562 N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide CAS No. 940984-14-5

N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide

Cat. No. B2531562
CAS RN: 940984-14-5
M. Wt: 342.196
InChI Key: CHHZNHYVNALKKH-UHFFFAOYSA-N
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Description

“N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide” is a compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have versatile applications in the fields of industrial and synthetic organic chemistry . Quinoline derivatives are utilized in areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoline derivatives can be synthesized using various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structure of “N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide” would be a derivative of this basic quinoline structure.


Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents . The activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Future Directions

The future directions for research on “N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide” and similar compounds would likely involve further exploration of their synthesis, properties, and potential applications in various fields, especially in medicinal chemistry .

properties

IUPAC Name

N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c1-10-8-15(13-9-12(17)2-3-14(13)19-10)20-16(21)11-4-6-18-7-5-11/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHZNHYVNALKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-2-methylquinolin-4-yl)pyridine-4-carboxamide

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